
8-Methoxyisoquinoline-5-carboxylic acid
Overview
Description
8-Methoxyisoquinoline-5-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyisoquinoline-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline as the starting material.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Methoxyisoquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxyisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 8-Hydroxyisoquinoline-5-carboxylic acid
- 8-Aminoisoquinoline-5-carboxylic acid
- 8-Chloroisoquinoline-5-carboxylic acid
Comparison: 8-Methoxyisoquinoline-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Biological Activity
8-Methoxyisoquinoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
This compound is characterized by its isoquinoline structure, which includes a methoxy group at the 8-position and a carboxylic acid group at the 5-position. Its molecular formula is C_11H_11NO_3, with a molecular weight of approximately 219.21 g/mol. This unique structure contributes to its reactivity and biological properties.
Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methoxy group at 8-position, carboxylic acid at 5-position | Antimicrobial, anticancer |
5-Bromo-8-methoxyisoquinoline-1-carboxylic acid | Bromine atom at 5-position | Antimicrobial, anticancer |
8-Hydroxyquinoline | Hydroxyl group instead of methoxy | Antimicrobial, antiviral |
The presence of the methoxy group and the carboxylic acid enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects comparable to standard antibiotics .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. For example, derivatives of isoquinoline compounds have been tested against various cancer cell lines such as HeLa and MCF-7. In vitro assays indicated that some derivatives exhibited IC50 values in the range of 5–19 µM, demonstrating higher potency than conventional chemotherapeutic agents like cisplatin .
The biological activity of this compound is believed to involve interactions with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell signaling pathways, potentially leading to enhanced therapeutic effects against cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The study concluded that the structural features of the compound play a critical role in its antimicrobial activity .
Investigation into Anticancer Properties
In another research effort focused on cancer treatment, derivatives containing the isoquinoline nucleus were screened for cytotoxic effects against several cancer cell lines. The findings revealed that certain modifications to the isoquinoline structure significantly enhanced anticancer activity while reducing toxicity to normal cells. The study highlighted the potential for developing novel anticancer agents based on this scaffold .
Properties
IUPAC Name |
8-methoxyisoquinoline-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXVGXCEYCLCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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